2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE
Overview
Description
2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core substituted with multiple pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of Pyrazole Rings: This can be achieved through cyclocondensation reactions involving hydrazine derivatives and 1,3-diketones under acidic or basic conditions.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Coupling Reactions: The final step involves coupling the pyrazole and quinoline moieties using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC, HATU.
Major Products
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Alkylated quinoline derivatives.
Scientific Research Applications
2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide: Lacks the additional pyrazole groups, resulting in different biological activity.
N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-quinolinecarboxamide: Similar structure but with variations in the substitution pattern.
Uniqueness
The unique combination of multiple pyrazole groups and a quinoline core in 2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-QUINOLINECARBOXAMIDE imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1-ethyl-3-methylpyrazol-4-yl)-N-[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O/c1-5-32-16-23(17(3)31-32)25-11-22(21-9-7-8-10-24(21)30-25)26(35)29-20-13-27-33(15-20)14-19-12-28-34(6-2)18(19)4/h7-13,15-16H,5-6,14H2,1-4H3,(H,29,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHUGZBTMXZXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN(N=C4)CC5=C(N(N=C5)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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